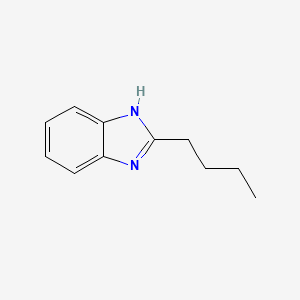

2-Butyl-1H-benzimidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-butyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITWHALOZBMLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207230 | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-44-5 | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIMIDAZOLE, 2-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Butyl 1h Benzimidazole and Its Derivatives

Classical Condensation Reactions for Benzimidazole (B57391) Scaffold Formation

The most traditional and widely employed method for synthesizing the benzimidazole ring system involves the condensation of an ortho-diamine with a carbonyl-containing compound. nih.gov

Reactions Involving ortho-Phenylenediamines and Aldehydes/Carboxylic Acids

The synthesis of 2-Butyl-1H-benzimidazole is commonly achieved through the condensation of ortho-phenylenediamine (OPDA) with either butyric acid or butyraldehyde (B50154). nih.govsmolecule.com This reaction, often referred to as the Phillips method, typically requires heating the reactants in the presence of a strong acid, such as hydrochloric acid. nih.gov The process involves the initial formation of a Schiff base, which then undergoes cyclodehydration to yield the final benzimidazole product. The use of carboxylic acids or their derivatives like nitriles, amides, and esters is also a well-established route. mdpi.comjyoungpharm.org

A notable example involves the reaction of OPDA and butyraldehyde, which can be efficiently carried out under various conditions to produce this compound. Similarly, the condensation with butyric acid provides another direct pathway to the target molecule. smolecule.com

Catalyst Systems and Reaction Condition Optimization

A wide array of catalysts has been developed to improve the efficiency, yield, and environmental footprint of the condensation reaction. Acid catalysts are frequently used to facilitate the cyclization step. For instance, polyphosphoric acid (PPA) has been employed, achieving a 70% yield at 200°C. Other acidic catalysts reported for benzimidazole synthesis include boric acid, p-toluenesulfonic acid, and various Lewis acids like ZrCl₄ and CuCl. nih.gov

In addition to traditional acid catalysts, heterogeneous catalysts and nanoparticle-based systems have gained prominence. Supported gold nanoparticles (Au/TiO₂) have been shown to be effective for the selective synthesis of 2-substituted benzimidazoles from aldehydes and OPDA under ambient conditions without the need for additives. mdpi.com Other heterogeneous catalysts include zeolites, silica (B1680970) sulfuric acid, and various metal oxides. nih.govmdpi.com The use of these catalysts often allows for milder reaction conditions, easier product isolation, and catalyst recyclability. nih.govrsc.org

| Catalyst System | Reactants | Conditions | Yield |

| HCl (4 M) | OPDA, Butyraldehyde | Microwave, 140°C, 30 min | 85% |

| Polyphosphoric acid (PPA) | OPDA, Butyraldehyde | 200°C, 2 hours | 70% |

| Sodium bisulfite | OPDA, Butyl-substituted aldehydes | Reflux | Not specified evitachem.com |

| Au/TiO₂ | OPDA, Aliphatic aldehydes | CHCl₃:MeOH (3:1), Ambient | 80-98% mdpi.com |

| Ammonium (B1175870) chloride | OPDA, Carbonyl compounds | - | 75-94% jyoungpharm.org |

| H₂O₂/TiO₂ P25 | 1,2-Phenylenediamines, Aromatic aldehydes | Solvent-free | Excellent rsc.org |

Advanced Synthetic Approaches to C2-Substituted Benzimidazoles

Modern synthetic organic chemistry has introduced more sophisticated methods for the formation of C-C bonds, which have been applied to the synthesis of 2-substituted benzimidazoles.

Palladium(II)-Catalyzed C-H Activation for Direct Cyclization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heteroaromatic compounds. mdpi.com Specifically, direct C-H activation at the C2 position of an imidazole (B134444) or benzimidazole precursor allows for the introduction of various substituents. mdpi.comresearchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, leading to higher atom economy. mdpi.com The Fujiwara-Morita reaction, or oxidative Heck coupling, is a classic example of a palladium-catalyzed cross-dehydrogenative coupling (CDC) that can be used to form C-C bonds between (hetero)arenes and alkenes. mdpi.com While direct application to 2-butylbenzimidazole from simpler precursors via this method is less commonly cited, the strategy is well-established for creating C2-alkenylated and C2-arylated benzimidazoles, which can be subsequently modified. mdpi.comresearchgate.net For instance, Pd(II)/Cu(II) systems have been used to promote the intermolecular CDC of benzimidazoles at their C2 position with styrenes. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. sciforum.net The synthesis of benzimidazole derivatives, including this compound, has been shown to be significantly faster under microwave irradiation compared to conventional heating methods. sciforum.netresearchgate.net For example, the condensation of OPDA and butyraldehyde using 4 M HCl at 140°C under microwave irradiation yielded this compound in 85% yield within just 30 minutes. This rapid and efficient method highlights the potential of microwave technology to improve the synthesis of this important scaffold. sciforum.netresearchgate.netdergipark.org.tr The use of catalysts such as zeolites or Wells-Dawson heteropoly acid in conjunction with microwave irradiation can further enhance reaction rates and yields. dergipark.org.tr

| Synthetic Method | Catalyst/Reagents | Conditions | Key Features |

| Palladium(II)-Catalyzed C-H Activation | Pd(OAc)₂, Cu(OAc)₂ | Toluene, 130°C, 16 h | Direct functionalization of the C2 position. mdpi.com |

| Microwave-Assisted Synthesis | HCl (4 M) | 140°C, 30 min | Rapid reaction times and high yields. |

| Microwave-Assisted Synthesis | Zeolite | - | Efficient and selective synthesis. dergipark.org.tr |

Derivatization Strategies at N1 and C2 Positions

Once the this compound core is synthesized, it can be further modified at the N1 and C2 positions to create a diverse range of derivatives.

The N1 position of the benzimidazole ring can be readily alkylated. For instance, N-alkylation of 1H-benzimidazole with butyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) affords the N1-butylated product. This reaction can also be accelerated using microwave irradiation.

The C2 position, already bearing the butyl group, can be further functionalized, although this is less common than derivatization of an unsubstituted C2 position. However, derivatives of this compound can be synthesized where the butyl group itself is modified or where other substituents are introduced onto the benzimidazole ring system. For example, the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and its subsequent N-alkylation and condensation reactions have been reported to produce complex fused heterocyclic systems. orientjchem.org Functionalization at the aldehyde group of related benzimidazole-2-carbaldehydes with acrylonitrile (B1666552) groups has been shown to yield derivatives with enhanced biological properties. vulcanchem.com

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the benzimidazole ring are common sites for chemical modification. N-alkylation and N-substitution reactions are fundamental transformations that alter the steric and electronic properties of the molecule, often influencing its biological activity. nih.govacs.org

A variety of methods have been developed for the N-alkylation of the benzimidazole core. Direct alkylation of 1H-benzimidazole with butyl bromide using potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (DMSO) at 140°C can produce the N-butyl derivative in high yield. More broadly, for 2-substituted benzimidazoles, alkylation using C3–C10 alkyl bromides can be effectively carried out in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663). researchgate.net

The choice of alkylating agent, base, and solvent system is critical for achieving high yields. Studies on 2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated that reactions with alkyl bromides (C3-C7) can proceed at room temperature, while methylation with dimethyl carbonate (DMC) requires higher temperatures (140°C). nih.gov The conditions are often tailored to the reactivity of the specific alkylating agent. nih.gov For instance, microwave irradiation has been shown to significantly reduce reaction times in some cases.

Detailed research findings on N-alkylation reactions are presented below:

Table 1: Selected N-Alkylation Reactions of Benzimidazole Derivatives| Benzimidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| 1H-Benzimidazole | Butyl bromide | K₂CO₃ | DMSO | 140°C, 5 h | 91% | |

| 2-Substituted benzimidazoles | C3–C10 alkyl bromides | Tetrabutylammonium hydrogen sulfate / 30% aq. KOH | Not specified | Not specified | Not specified | researchgate.net |

| 2-(Substituted phenyl)-1H-benzimidazole | Dimethyl carbonate (DMC) | Na₂CO₃ | DMSO | 140°C, reflux | Not specified | nih.gov |

| 2-(Substituted phenyl)-1H-benzimidazole | C3-C7 alkyl bromides | Na₂CO₃ | DMSO | Room temp. | Not specified | nih.gov |

| 2-((thioAlkyl)methyl)-1H-benzimidazole | Ethyl chloride or Benzyl (B1604629) chloride | K₂CO₃ | DMF | 50°C, 3 h | Up to 67% | scirp.org |

Introduction of Diverse Functional Groups at C-2

The C-2 position of the benzimidazole ring is a primary site for introducing structural diversity. The most common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. By varying the carboxylic acid component, a wide array of functional groups can be installed at the C-2 position.

For example, the synthesis of 2-butylsulfanyl-1H-benzimidazole can be achieved not by direct condensation, but through a post-cyclization modification. This route involves the initial synthesis of 2-mercaptobenzimidazole (B194830) via the cyclocondensation of o-phenylenediamine with carbon disulfide. The resulting thiol can then be alkylated with 1-bromobutane (B133212) in acetone (B3395972) with a base like potassium carbonate to yield the desired 2-butylsulfanyl product with high efficiency. smolecule.com

Other functional groups can be introduced using similar strategies. The synthesis of complex derivatives, such as those incorporating coumarin (B35378) moieties, has been accomplished by reacting a substituted 2-(propylthio)-1H-benzo[d]imidazole with 3-(2-bromoacetyl)-2H-chromen-2-one. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, have been employed to introduce acetylene (B1199291) linkages at the C-2 position by reacting a C-2 halogenated benzimidazole with a terminal alkyne. derpharmachemica.com This demonstrates the versatility of the benzimidazole core in advanced organic synthesis.

Table 2: Examples of C-2 Functionalization in Benzimidazole Synthesis

| Target C-2 Group | Key Reagents | Methodology | Source |

|---|---|---|---|

| Butylsulfanyl | 2-Mercaptobenzimidazole, 1-Bromobutane, K₂CO₃ | Post-cyclization S-alkylation | smolecule.com |

| (4,4-dimethylthiochroman-6-yl)ethynyl)naphthalen-2-yl | 2-(6-bromo-2-naphthyl)-1H-benzimidazole, 6-ethynyl-4,4-dimethylthiochroman, Pd catalyst | Sonogashira cross-coupling | derpharmachemica.com |

| Butylthio-coumarin | 2-(Propylthio)-1H-benzo[d]imidazole, 3-(2-bromoacetyl)-2H-chromen-2-one | Nucleophilic substitution | researchgate.net |

| Butyl | o-Phenylenediamine, Butyraldehyde, H₂O₂ | Oxidative condensation |

Regioselectivity and Yield Optimization in this compound Synthesis

Achieving high yields and controlling regioselectivity are paramount in the synthesis of substituted benzimidazoles. The classical synthesis of this compound involves the condensation of o-phenylenediamine with butyric acid or its derivatives, often under harsh acidic conditions. smolecule.com Modern methods have focused on improving yields and employing milder, more efficient conditions.

For instance, the acid-catalyzed condensation of o-phenylenediamine and butyraldehyde under microwave irradiation at 140°C can yield this compound in 85% yield in just 30 minutes. An alternative, high-yielding approach is oxidative condensation. Using hydrogen peroxide (H₂O₂) with a polymer-supported acid catalyst at 70°C provides the product in 89% yield. Green chemistry approaches, such as solvent-free condensation using ammonium bromide at 120°C, have also proven effective, affording an 88% yield.

Regioselectivity becomes a significant challenge when an unsymmetrically substituted o-phenylenediamine is used, as this can lead to a mixture of N-1 and N-3 isomers upon subsequent N-alkylation, or a mixture of 5- and 6-substituted benzimidazoles during the initial cyclization. up.ptnih.gov For example, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole results in a 1:1 mixture of the 5-bromo and 6-bromo regioisomers. nih.gov Overcoming this requires the development of regioselective synthetic methods, which may involve metal-catalyzed intramolecular aminations or cascade reactions designed to favor the formation of a single isomer. up.ptnih.gov

Table 3: Yield Optimization in this compound Synthesis

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | o-Phenylenediamine, Butyraldehyde, HCl | 140°C, Microwave, 30 min | 85% | |

| Oxidative Condensation | o-Phenylenediamine, Butyl aldehyde, 30% H₂O₂, PVP-TfOH | 70°C, 6 min, Solvent-free | 89% | |

| Green Chemistry Approach | o-Phenylenediamine, Butyl aldehyde, NH₄Br | 120°C, 2 h, Solvent-free | 88% |

Advanced Spectroscopic and Computational Characterization of 2 Butyl 1h Benzimidazole and Its Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic techniques is essential for the unambiguous structural elucidation of 2-Butyl-1H-benzimidazole. These methods provide complementary information regarding the connectivity, conformation, and electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the benzimidazole (B57391) ring typically appear as a multiplet in the range of δ 7.21–7.68 ppm. The protons of the butyl chain exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.92 ppm, a multiplet for the adjacent methylene (B1212753) group (CH₂) around δ 1.42 ppm, another multiplet for the next methylene group around δ 1.80 ppm, and a triplet for the methylene group attached to the benzimidazole ring (α-CH₂) around δ 2.79 ppm. rsc.orgdiva-portal.org

The ¹³C NMR spectrum in CDCl₃ shows the carbon of the C=N bond at approximately δ 152.3 ppm. The aromatic carbons resonate between δ 114.0 and δ 132.3 ppm. The carbons of the butyl chain appear at δ 29.0, δ 28.2, δ 20.0, and δ 13.6 ppm. rsc.org The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra allow for a detailed conformational analysis of the butyl chain and its orientation relative to the benzimidazole ring system. rsc.orgdiva-portal.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.21-7.68 (m) | 114.0-132.3 |

| α-CH₂ | 2.67-2.79 (m) | 29.0 |

| β-CH₂ | 1.80 (dt, J=15.5, 7.7 Hz) | 28.2 |

| γ-CH₂ | 1.17-1.61 (m) | 20.0 |

| δ-CH₃ | 1.32-1.42 (m) | 13.6 |

| C=N | - | 152.3 |

Data sourced from references rsc.orgdiva-portal.org.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. The FTIR spectrum of this compound and its analogues reveals key functional groups. A broad band observed in the region of 3035-2955 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole (B134444) ring. orientjchem.org The C=N stretching vibration of the imidazole ring is typically observed around 1490 cm⁻¹. mdpi.com

Stretching vibrations for the C-H bonds of the butyl group are found in the 2955-2857 cm⁻¹ range. ijbbb.orgmdpi.com The characteristic C=C stretching vibrations of the benzene (B151609) ring appear at approximately 1655 and 1460 cm⁻¹. ijbbb.org The C-N stretching vibration is located around 1272 cm⁻¹. ijbbb.org These vibrational frequencies are crucial for confirming the presence of the benzimidazole core and the attached butyl group. orientjchem.orgijbbb.org

Table 2: Characteristic FTIR Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3035-3389 | orientjchem.orgijbbb.org |

| C-H Stretch (Aliphatic) | 2857-2955 | ijbbb.orgmdpi.com |

| C=C Stretch (Aromatic) | 1460-1655 | ijbbb.org |

| C=N Stretch | ~1490 | mdpi.com |

| C-N Stretch | ~1272 | ijbbb.org |

Data compiled from studies on benzimidazole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The UV-Vis spectrum of benzimidazole derivatives typically displays two absorption bands. dovepress.com For N-Butyl-1H-benzimidazole, a peak is observed at 248 nm, with another experimental peak appearing at 295 nm. mdpi.com These absorptions are attributed to π→π* transitions within the benzimidazole fragment. mdpi.com The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the benzimidazole ring. mdpi.comdovepress.com

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for N-Butyl-1H-benzimidazole

| Peak | Wavelength (nm) | Transition Type |

|---|---|---|

| 1 | 248 | π→π* |

| 2 | 295 | π→π* |

Data sourced from reference mdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of this compound. acs.org By providing a highly accurate mass measurement, HRMS allows for the determination of the precise molecular formula. acs.orgechemi.com For this compound (C₁₁H₁₄N₂), the exact mass is calculated to be 174.1157 g/mol . echemi.com HRMS analysis of synthesized benzimidazole derivatives consistently shows a pseudo-molecular ion peak [M+H]⁺ that aligns with the proposed molecular formula, thus verifying the successful synthesis and purity of the compound. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide invaluable information about the molecule in solution, X-ray crystallography offers a definitive view of its three-dimensional structure in the solid state.

Determination of Molecular Geometry and Dihedral Angles

X-ray diffraction studies on single crystals of benzimidazole derivatives provide precise data on bond lengths, bond angles, and dihedral angles. iucr.orgresearchgate.net Although a specific crystal structure for this compound is not detailed in the provided results, analysis of closely related structures, such as 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole, reveals important structural features. iucr.org In such structures, the benzimidazole ring system is essentially planar. The arrangement of the butyl group and any substituents on the nitrogen atom can be determined with high precision. iucr.org These studies are critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. iucr.orgresearchgate.net

Intermolecular Interactions in Crystalline State

For instance, in the crystal structures of arylsulfonylated derivatives of 2-n-butyl-5-chloro-1H-benzimidazole, weak C—H⋯O and C—H⋯π interactions play a crucial role in stabilizing the supramolecular assembly. iucr.org In one such derivative, C—H⋯O hydrogen bonds form chains parallel to the crystal axis, and these chains are further consolidated by other weak hydrogen bonds, creating a stable three-dimensional network. iucr.org Analysis of a co-crystal of a 1-n-butyl-2-((5-methyl-1H-pyrazole-3-yl)methyl)-1H-benzimidazole derivative revealed the presence of significant N−H⋅⋅⋅O and C−H⋅⋅⋅O intermolecular interactions that define the supramolecular structure. aphrc.org

Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, has been employed for analogous benzimidazole structures. This analysis on a benzimidazol-2-one (B1210169) derivative highlighted that H···H (57.9%), H···C/C···H (18.1%), and H···O/O···H (14.9%) interactions are the most significant contributors to the crystal packing. iucr.org These studies collectively indicate that a combination of classical hydrogen bonds and weaker van der Waals interactions dictates the solid-state structure of these compounds. iucr.org

Quantum Chemical Computations and Theoretical Investigations

Quantum chemical computations provide profound insights into the molecular structure, reactivity, and electronic properties of this compound. These theoretical methods are invaluable for complementing and interpreting experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of benzimidazole derivatives. niscpr.res.indntb.gov.ua Calculations are typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and predict various electronic properties. nih.govmdpi.com For N-Butyl-1H-benzimidazole, a close analogue, DFT calculations have shown that the presence of the butyl substituent does not significantly alter the core conjugation and structural organization of the benzimidazole ring. nih.govmdpi.com

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule, indicating its electron-donating and electron-accepting abilities, respectively. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For N-Butyl-1H-benzimidazole, the HOMO and LUMO are symmetrically arranged, with the positive and negative phases represented by red and green colors, respectively. mdpi.com The HOMO-LUMO energy gap and related electronic properties have been calculated and are presented in the table below. mdpi.com These values are instrumental in understanding the charge transfer that occurs within the molecule. niscpr.res.in

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8 to -6.7 |

| ELUMO | 0.4 to 1.7 |

| Energy Gap (Egap) | ~6.47 to 8.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents regions of neutral potential. researchgate.net

In studies of N-butyl-1H-benzimidazole, MEP analysis has identified the nucleophilic and electrophilic regions of the molecule. mdpi.com The analysis revealed that the hydrogen atoms and their surrounding environment are the most electrophilic centers, making them prone to nucleophilic attack. mdpi.com

Fukui Functions and Mulliken Atomic Charges

Fukui functions are used within DFT to describe the sensitivity of the electron density of a system to a change in the number of electrons, thus identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comfaccts.de For N-Butyl-1H-benzimidazole, Fukui functions have been calculated to characterize the local selectivity of the molecule. mdpi.comimist.ma

Mulliken atomic charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the charge distribution and bonding characteristics. niscpr.res.inuni-muenchen.de DFT calculations have been used to compute the Mulliken population analysis on atomic charges for benzimidazole derivatives, and these theoretical predictions have shown good agreement with experimental values. niscpr.res.in

| Analysis | Information Provided |

|---|---|

| Fukui Functions | Identifies local reactivity sites for nucleophilic, electrophilic, and radical attacks. |

| Mulliken Atomic Charges | Provides estimation of partial atomic charges and charge distribution within the molecule. |

Non-Covalent Interaction (NCI) Analysis (AIM, RDG, ELF, LOL)

Non-covalent interactions (NCIs) within the molecule and in its interactions with other molecules are critical for its structural stability and function. Several computational methods are employed to analyze these interactions.

The Reduced Density Gradient (RDG) analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient. dntb.gov.uanih.gov For N-Butyl-1H-benzimidazole, RDG analysis has confirmed the presence of attractive, van der Waals, and repulsive interactions. mdpi.com

Atoms in Molecules (AIM) theory is another quantum mechanical method used to analyze the topology of the electron density, defining atomic boundaries and characterizing the nature of chemical bonds and non-covalent interactions. nih.gov

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide a visualization of electron localization in a molecule, helping to distinguish between bonding, non-bonding, and core electrons. researchgate.netresearchgate.netresearchgate.net In N-Butyl-1H-benzimidazole, the color shades in ELF and LOL maps have confirmed the presence of both bonding and non-bonding electrons. nih.govmdpi.com These topological methods collectively provide a comprehensive picture of the non-covalent interactions governing the structure of this compound and its analogues. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and conjugative interactions within molecular systems. mdpi.comsapub.org It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.dewisc.edujuniperpublishers.com By examining the interactions between these localized orbitals, particularly the "delocalization" corrections from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs, a detailed understanding of electron delocalization and its stabilizing effects can be achieved. uni-muenchen.dewisc.edu

In the context of this compound and its analogues, NBO analysis reveals significant intramolecular charge transfer and delocalization. A comprehensive study on the closely related isomer, N-Butyl-1H-benzimidazole, provides valuable data on these electronic interactions. mdpi.com The analysis shows strong intramolecular interactions involving the σ- and π-electrons of the C–C and C–N bonds, as well as the lone pair electrons of the nitrogen atoms. mdpi.com

Key donor-acceptor interactions and their corresponding stabilization energies (E(2)) for N-Butyl-1H-benzimidazole are detailed below. These interactions highlight the delocalization effects within the benzimidazole core and the influence of the butyl substituent.

Key Stabilization Energies in N-Butyl-1H-benzimidazole

The following table summarizes the most significant delocalization interactions and their stabilization energies (E(2)), indicating the charge transfer from donor to acceptor orbitals.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kJ/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N27 | π(C7-N27) | 50.10 | Lone Pair → π |

| LP(1) N26 | π(C1-C2) | 35.08 | Lone Pair → π |

| π(C1-C2) | π(C3-C4) | 18.89 | π → π |

| π(C1-C2) | π(C7-N27) | 14.45 | π → π |

| σ(C1-C2) | σ(C1-C6) | 4.63 | σ → σ |

| σ(C1-C6) | σ(C1-C2) | 4.57 | σ → σ |

Data sourced from a comprehensive study on N-Butyl-1H-benzimidazole. mdpi.com

The most profound delocalization effects arise from the lone pairs of the nitrogen atoms. mdpi.com A very strong interaction is observed from the lone pair of one nitrogen atom, LP(1) N27, to the antibonding π(C7-N27) orbital, resulting in a high stabilization energy of 50.10 kJ/mol. mdpi.com Similarly, the lone pair of the other nitrogen, LP(1) N26, donates electron density to the π(C1-C2) antibonding orbital, yielding a stabilization energy of 35.08 kJ/mol. mdpi.com These high E(2) values underscore the significant p-π conjugation within the imidazole portion of the benzimidazole ring, which is crucial to its aromatic character and stability.

Significant delocalization is also observed through π→π* transitions within the fused ring system. The interaction between the π(C1-C2) bond and the antibonding π(C3-C4) and π(C7-N27) orbitals leads to substantial stabilization energies of 18.89 kJ/mol and 14.45 kJ/mol, respectively. mdpi.com This indicates extensive π-electron delocalization across the entire benzimidazole framework, a characteristic feature of aromatic systems. mdpi.com

Pharmacological and Biological Activity Profiling of 2 Butyl 1h Benzimidazole and Its Congeners

Antimicrobial Activity

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. banglajol.info This is largely due to its structural similarity to purine (B94841) nucleoside bases, which facilitates interaction with various biopolymers within living systems. researchgate.net The functional groups attached to the benzimidazole core play a crucial role in the physicochemical properties and biological efficacy of these molecules. nih.gov Research has consistently shown that substitutions at the N-1 and C-2 positions can significantly influence the chemotherapeutic potential of benzimidazole derivatives. acs.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Benzimidazole derivatives have been extensively evaluated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Modifications to the benzimidazole structure have been shown to enhance antibacterial potency, making this class of compounds a continued focus of drug development research. wisdomlib.org

Activity Against Pseudomonas aeruginosa and Staphylococcus aureus (including MRSA)

Derivatives of 2-substituted-1H-benzimidazole have shown notable efficacy against clinically significant pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, along with its methicillin-resistant strain (MRSA). wisdomlib.org For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated significant inhibitory activity against S. aureus and MRSA. acs.org One study highlighted a compound, designated as 2g, which showed a minimum inhibitory concentration (MIC) of 4 μg/mL against both S. aureus and MRSA. acs.org

Similarly, studies on other series of 1,2-disubstituted-1H-benzimidazole derivatives have reported potent activity against MRSA. Compounds with bulky alkyl groups on the nitrogen of the benzimidazole ring and a 3,4-dichloro substituted phenyl group at the C-2 position exhibited MIC values ranging from 0.39 to 1.56 µg/mL. researchgate.net The antibacterial activity of these compounds is often compared to standard antibiotics to gauge their potential. Some derivatives have shown MIC values against MRSA that are comparable to ciprofloxacin. nih.gov

The table below summarizes the antibacterial activity of selected benzimidazole derivatives.

| Compound Class | Target Organism | Activity (MIC in µg/mL) |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | Staphylococcus aureus | 4 |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 1.56 |

| Various 2-substituted benzimidazoles | Pseudomonas aeruginosa | Variable |

| Various 2-substituted benzimidazoles | Staphylococcus aureus | Variable |

Modulation of Bacterial Quorum Sensing Systems (e.g., pqs system)

Beyond direct bactericidal or bacteriostatic action, certain benzimidazole derivatives can disrupt bacterial communication systems known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system is a crucial QS network in P. aeruginosa that regulates virulence, biofilm formation, and the production of secondary metabolites. nih.gov The transcriptional regulator PqsR (also known as MvfR) is a key component of this system and has become an attractive target for developing anti-virulence agents. nih.govnih.gov

Research has demonstrated that benzamide-benzimidazole compounds can act as pharmacological inhibitors of the MvfR (PqsR) regulator. nih.gov By antagonizing PqsR, these compounds inhibit the expression of the pqsABCDE operon, which is essential for the biosynthesis of alkyl-quinolone (AQ) signal molecules. nih.gov This inhibition interferes with biofilm formation and, importantly, can potentiate the sensitivity of P. aeruginosa biofilms to conventional antibiotics. nih.gov This strategy represents a promising approach to combatting the high antibiotic tolerance characteristic of bacterial biofilms. nih.gov

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The benzimidazole nucleus is also a key component in compounds exhibiting significant antifungal properties. nih.gov Derivatives have been tested against a range of human pathogenic fungi, including yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. nih.govwisdomlib.org

The antifungal activity is highly dependent on the nature and position of substituents on the benzimidazole ring. nih.gov For example, studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives revealed moderate activity against both C. albicans and A. niger, with some compounds showing MIC values of 64 μg/mL. acs.org Other research has focused on bisbenzimidazoles, where the length of the alkyl chain connecting the heterocyclic units was found to be a critical determinant of antifungal potency. nih.gov Several of these bisbenzimidazole compounds exhibited excellent antifungal activity against various Candida and Aspergillus strains, with MIC values ranging from 0.975 to 15.6 µg/mL, which in some cases was equal or superior to clinically used antifungal agents. nih.gov

The table below presents the antifungal activity of representative benzimidazole derivatives.

| Compound Class | Target Organism | Activity (MIC in µg/mL) |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | Candida albicans | 64 |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole | Aspergillus niger | 64 |

| Bisbenzimidazoles | Candida species | 0.975 - 15.6 |

| Bisbenzimidazoles | Aspergillus species | 0.975 - 15.6 |

| Pyrazole-attached benzimidazoles (Compound 5i) | Aspergillus niger | <31.25 |

| Pyrazole-attached benzimidazoles (Compound 5g, 5i) | Aspergillus fumigatus | 7.81 |

Antiviral Properties and Applications

The benzimidazole scaffold is integral to numerous compounds with a broad spectrum of antiviral activity. mdpi.com Derivatives have been investigated for their efficacy against a variety of viruses, including human cytomegalovirus (HCMV), hepatitis B and C viruses, and respiratory syncytial (RS) virus. banglajol.info The structural versatility of benzimidazole allows for modifications that can lead to potent antiviral agents. researchgate.net For instance, mebendazole, a benzimidazole-based drug, has demonstrated effectiveness against several viruses, including herpes simplex virus-1 (HSV-1) and Zika virus. researchgate.net The development of infectious HCV cell culture systems has been instrumental in identifying novel benzimidazole-based antiviral compounds. banglajol.info

Antiparasitic and Antitubercular Activities

The therapeutic utility of the benzimidazole core extends to antiparasitic and antitubercular applications. Benzimidazole derivatives are known for their anthelmintic and antiprotozoal activities. nih.gov For example, 2-Methoxycarbonylamino derivatives have shown good efficacy against protozoan parasites like Giardia lamblia by inhibiting tubulin polymerization. nih.gov

In the field of antituberculosis research, benzimidazole derivatives have emerged as a promising class of compounds. nih.gov A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Furthermore, recent studies have explored benzimidazolium salts for their antituberculosis potential. One such salt demonstrated an in vitro MIC value of 2 µg/mL against M. tuberculosis H37Rv. researchgate.net Computational docking studies suggested that this compound could bind to and potentially inhibit the InhA enzyme, a key target in tuberculosis therapy. researchgate.net

Anticancer and Antiproliferative Activity

The benzimidazole scaffold is a prominent feature in many compounds investigated for their potential as anticancer agents. nih.govmdpi.com Derivatives of benzimidazole have demonstrated a wide range of antitumor activities, which are attributed to various mechanisms including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest. researchgate.net

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HeLa)

Benzimidazole derivatives have been extensively studied for their cytotoxic effects against a variety of cancer cell lines. For instance, certain 2-aryl benzimidazole conjugates have shown significant antiproliferative activity against the human breast cancer cell line MCF-7. nih.gov Similarly, other studies have reported the cytotoxic effects of benzimidazole derivatives on the triple-negative breast cancer cell line MDA-MB-231. nih.govpreprints.org The anticancer potential of these compounds has also been observed in other cancer cell lines, including the human colon cancer cell line HCT-116. waocp.org

One study investigated a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives for their antiproliferative effects. A compound with a butyl group attached to the N-1 position (a structural isomer of the subject compound) was among those synthesized and tested. nih.gov However, specific data on the in vitro cytotoxicity of 2-Butyl-1H-benzimidazole against MCF-7, MDA-MB-231, or HeLa cell lines is not detailed in the currently available research.

Interactive Data Table: Cytotoxicity of Selected Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Benzimidazole 4 | MCF-7 | 8.86±1.10 μg/mL | waocp.org |

| Benzimidazole 2 | HCT-116 | 16.18±3.85 μg/mL | waocp.org |

| 2-aryl benzimidazole conjugate (2f) | MCF-7 | Not specified | nih.gov |

| N-butyl substituted benzimidazole (2d) | A549 | 29.39 μM | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which many benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. nih.govmdpi.com Research has shown that certain benzimidazole compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, a 2-aryl benzimidazole conjugate was found to arrest the cell cycle at the G2/M phase in MCF-7 cells. nih.gov This cell cycle arrest is often a precursor to apoptosis.

Inhibition of Tumor Growth in Preclinical Models

The in vivo anticancer efficacy of benzimidazole derivatives has been demonstrated in various preclinical models. These studies are crucial for translating in vitro findings into potential therapeutic applications. While a number of benzimidazole compounds have been investigated for their ability to suppress tumor growth in animal models, researchgate.net specific preclinical data on the inhibition of tumor growth by this compound has not been reported in the reviewed literature.

Anti-inflammatory and Analgesic Properties

The benzimidazole nucleus is a core structure in many compounds exhibiting anti-inflammatory and analgesic properties. nih.govnih.gov These properties are often linked to the modulation of key enzymes and pathways involved in the inflammatory response.

Modulation of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2 inhibition)

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key mediators of inflammation and pain through the synthesis of prostaglandins. acs.org The inhibition of these enzymes is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Several benzimidazole derivatives have been investigated as inhibitors of COX enzymes. plantarchives.orgnih.gov For instance, some 2-substituted benzimidazoles have been synthesized and evaluated for their in vitro inhibition of both COX-1 and COX-2. nih.gov However, specific research detailing the modulatory effects of this compound on COX-1 and COX-2 activity is currently unavailable.

Reduction of Inflammatory Markers and Edema (e.g., Carrageenan-induced paw edema model)

The carrageenan-induced paw edema model in rodents is a widely used and standard method for evaluating the in vivo anti-inflammatory activity of new chemical entities. creative-biolabs.comcreative-bioarray.com This model mimics the acute inflammatory response characterized by edema and the release of inflammatory mediators. Several studies have utilized this model to demonstrate the anti-inflammatory effects of various benzimidazole derivatives. researchgate.netresearchgate.net For example, derivatives of 2-aminomethylbenzimidazole have shown high anti-inflammatory activity in this model. mdpi.com The analgesic properties of benzimidazole compounds have also been assessed in various models, with some derivatives showing potent activity. ijpsonline.comscialert.net Despite the common use of this model for the benzimidazole class of compounds, specific data on the ability of this compound to reduce inflammatory markers and edema in the carrageenan-induced paw edema model is not available in the current literature.

Role of Antioxidant Activity in Mitigating GI Toxicity

The antioxidant potential of benzimidazole derivatives has been a subject of significant investigation, particularly concerning its role in mitigating gastrointestinal (GI) toxicity. researchgate.net Oxidative stress is a known factor in the pathogenesis of GI damage induced by certain therapeutic agents. Compounds that can scavenge free radicals may therefore offer a protective effect.

Several studies have demonstrated the antioxidant capabilities of various substituted benzimidazoles. For instance, a series of 5-methanesulphonamido benzimidazole derivatives were shown to possess good antioxidant effects in a potassium ferricyanide (B76249) reducing power assay. researchgate.net Another study investigating imines containing 1H-benzimidazoles evaluated their ability to inhibit lipid peroxidation (LPO). One derivative, bearing a p-bromophenyl substituent, inhibited LPO by 57%, a level comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.gov The mechanism of antioxidant action for some benzimidazole-2-thiones has been studied, revealing that they can act via hydrogen atom abstraction (HAT) or single-electron transfer (SET) mechanisms to neutralize radicals. arabjchem.org This antioxidant activity is considered a promising strategy for developing agents with reduced GI side effects. mdpi.com

Table 1: Antioxidant Activity of Select Benzimidazole Derivatives

Compound/Derivative Class Assay Key Finding Reference Imines containing 1H-benzimidazoles (p-bromophenyl substituted) Lipid Peroxidation (LPO) Inhibition Showed 57% inhibition, comparable to Butylated Hydroxytoluene (BHT) at 65%. nih.gov 5-Methanesulphonamido benzimidazoles Potassium Ferricyanide Reducing Power (PFRAP) Assay Exhibited good antioxidant effect in concentrations from 1.0-50.0 µmol/ml. nih.gov N-substituted pyrazole-containing benzimidazoles General Antioxidant Screens Derivatives with a benzyl (B1604629) substituent at the imidazole (B134444) nitrogen showed good activity. acs.org Pyrrolo[1,2-α]benzimidazole derivatives Free-radical Scavenging Assays Demonstrated excellent antioxidant activity compared to the reference antioxidant Trolox. acs.org

Other Emerging Biological Activities

Beyond their established cardiovascular and antioxidant effects, benzimidazole derivatives are being explored for their ability to modulate the activity of various enzymes, opening new avenues for therapeutic applications.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. nih.govmdpi.com Benzimidazole-based compounds have been designed and synthesized as potential DHFR inhibitors. nih.govacs.org Studies have shown that certain 2,6-disubstituted 1H-benzimidazoles exhibit moderate to good DHFR inhibition, with some derivatives showing more prominent activity than the standard drug Trimethoprim. nih.gov Molecular modeling suggests these compounds can bind effectively to key amino acids in the enzyme's active site. nih.gov

Topoisomerase I: This enzyme plays a vital role in managing DNA topology during replication and transcription, and its inhibitors are a major class of anticancer agents. nih.govresearchgate.net Numerous benzimidazole derivatives have been identified as potent Topoisomerase I inhibitors. researchgate.netnih.gov Some compounds function as "topoisomerase poisons," stabilizing the enzyme-DNA cleavage complex and leading to cell death. nih.govtandfonline.com In fluorometric assays, several new benzimidazole derivatives demonstrated greater inhibition of Topoisomerase I than the reference drug camptothecin. nih.gov Hybrid molecules combining benzimidazole with other heterocyclic rings, like 1,2,4-triazole, have also yielded potent Topoisomerase I inhibitors with significant cytotoxicity against cancer cell lines. nih.govacs.org

c-Met tyrosine kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a role in tumor development, invasion, and metastasis. nih.govnih.gov Inhibition of the c-Met pathway is a validated strategy in oncology. researchgate.netresearchgate.net Small molecule tyrosine kinase inhibitors are a major approach to targeting c-Met. nih.gov While many heterocyclic scaffolds are used to design c-Met inhibitors, this remains an emerging area of investigation for specific this compound derivatives.

Lanosterol 14α-demethylase: This enzyme, also known as CYP51, is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. acs.orgnih.gov Its inhibition is the mechanism of action for azole antifungal drugs. Benzimidazole-containing compounds have been developed as effective inhibitors of Lanosterol 14α-demethylase. A study on novel benzimidazole-pyridine hybrids identified a compound that inhibited the enzyme with an IC50 value of 4.2 μM. nih.gov Another series of benzimidazole-1,2,4-triazole derivatives showed significant antifungal activity, with the most potent compounds exhibiting minimum inhibitory concentration (MIC) values of 0.97 μg/mL against Candida glabrata, superior to the standard drugs voriconazole (B182144) and fluconazole. nih.govresearchgate.net

Table 3: Enzyme Inhibitory Activity of Select Benzimidazole Congeners

Enzyme Target Derivative Class Activity Metric Key Finding Reference Dihydrofolate Reductase (DHFR) 2,6-disubstituted 1H-benzimidazoles IC50 Values ranged from 7-23 µM; some compounds were 1.1 to 1.4 times more potent than Trimethoprim. ebi.ac.uk Topoisomerase I Benzimidazole-triazole hybrids (Compound 4h) IC50 (vs. A549 lung cancer cells) 4.56 ± 0.18 μM mdpi.com Topoisomerase I Novel benzimidazole derivatives Inhibition Level Five derivatives showed greater inhibition than the standard drug Camptothecin. nih.gov Lanosterol 14α-demethylase (CYP51) Benzimidazole-pyridine hybrid (Compound 3k) IC50 4.2 μM frontiersin.org Lanosterol 14α-demethylase (CYP51) Benzimidazole-1,2,4-triazole hybrids MIC (vs. C. glabrata) Potent compounds showed MIC of 0.97 μg/mL, exceeding fluconazole. [15, 26]

Interference with Microtubule Polymerization

The benzimidazole scaffold is a core structure in many compounds that exhibit potent inhibitory effects on microtubule polymerization. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. youtube.com The disruption of this dynamic instability is a validated strategy for targeting proliferating cells. urfu.ru

Benzimidazole derivatives, as a class, are known to interfere with microtubule function by inhibiting the polymerization of tubulin. nih.govnih.gov This action is primarily mediated through their binding to β-tubulin, a key subunit of the microtubule structure. urfu.runih.gov The biological activity of many benzimidazole derivatives is associated with their ability to form a complex with β-tubulin, thereby disrupting the assembly of microtubules. urfu.ru This interference leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. urfu.runih.gov

Research into various congeners of 2-substituted benzimidazoles has elucidated specific mechanisms and structure-activity relationships.

Binding to the Colchicine (B1669291) Site:

A significant number of benzimidazole derivatives exert their anti-tubulin activity by binding to the colchicine binding site on β-tubulin. nih.govmdpi.com Although structurally distinct from colchicine, these compounds can competitively inhibit its binding, suggesting a shared interaction domain. urfu.ru Molecular docking studies have consistently placed various benzimidazole congeners, such as 1H-benzimidazol-2-yl hydrazones and novel N-substituted benzimidazole acrylonitriles, within this hydrophobic pocket. mdpi.commdpi.com The binding within this site is thought to prevent the conformational change in the tubulin dimer from a "curved" to a "straight" form, which is necessary for its incorporation into a growing microtubule, thus inhibiting microtubule assembly. mdpi.com

Structure-Activity Insights:

The nature of the substituent at the 2-position of the benzimidazole ring, as well as substitutions on the benzimidazole nitrogen, plays a crucial role in the potency of microtubule polymerization inhibition. Studies on N-substituted benzimidazole-derived acrylonitriles have shown that bulky alkyl and aryl moieties on the benzimidazole nitrogen enhance tubulin affinity. mdpi.com Specifically, the presence of a bulky N-i-butyl group was found to be significant for activity, allowing the ligand to better position itself within the hydrophobic interior of the β-subunit, which consists of key amino acid residues like Leu255, Leu248, Met259, Ala354, and Ile378. mdpi.com This finding suggests that a butyl group, as in this compound, could contribute favorably to the interaction with tubulin.

Similarly, a series of 2-Aryl-1H-benzo[d]imidazole derivatives were developed as microtubule-targeting agents. nih.gov One of the lead compounds from this series, O-7, was shown to inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule network, ultimately leading to G2/M phase cell cycle arrest. nih.gov

Quantitative Inhibition of Tubulin Polymerization:

In vitro studies on various benzimidazole compounds have provided quantitative data on their ability to inhibit the polymerization of tubulin subunits. For instance, research on benzimidazole fungicides against Fusarium graminearum tubulin demonstrated significant inhibition of polymerization. apsnet.orgresearchgate.net

| Compound | Tubulin Subunits | Inhibition Ratio (%) |

|---|---|---|

| Carbendazim (20 µM) | α1-/β2-tubulins | 90.9 ± 0.4 |

| Carbendazim (20 µM) | α2-/β2-tubulins | 93.5 ± 0.05 |

| Benomyl (20 µM) | α1-/β2-tubulins | 89.9 ± 0.1 |

| Benomyl (20 µM) | α2-/β2-tubulins | 92.6 ± 1.2 |

| Thiabendazole (20 µM) | α1-/β2-tubulins | 81.6 ± 1.0 |

| Thiabendazole (20 µM) | α2-/β2-tubulins | 20.1 ± 1.9 |

This table presents the percentage inhibition of tubulin polymerization by different benzimidazole compounds at a concentration of 20 µM. The data is derived from studies on tubulin from Fusarium graminearum. apsnet.orgresearchgate.net

Furthermore, studies on 1H-benzimidazol-2-yl hydrazones showed that these compounds modulate tubulin polymerization, often by prolonging the nucleation phase and slowing down the rate of polymerization to an extent comparable to or greater than the well-known inhibitor Nocodazole. mdpi.comnih.gov

| Compound Class | Observed Effect | Reference Compound |

|---|---|---|

| 1H-benzimidazol-2-yl hydrazones | Elongate nucleation phase and retard polymerization | Nocodazole |

| 2-Aryl-1H-benzo[d]imidazole (Compound O-7) | Inhibits in vitro tubulin polymerization | N/A |

| N-substituted benzimidazole acrylonitriles | Inhibit polymerization in a dose-dependent manner | N/A |

This table summarizes the qualitative effects of different classes of 2-substituted benzimidazole congeners on the dynamics of tubulin polymerization. nih.govmdpi.commdpi.com

Elucidation of Molecular Mechanisms of Action of 2 Butyl 1h Benzimidazole Derivatives

Interaction with Molecular Targets (e.g., DNA, Proteins)

Benzimidazole (B57391) derivatives, owing to their structural similarity to natural purine (B94841) nucleotides, are capable of interacting with biological macromolecules like DNA and proteins. researchgate.net The nature of these interactions is a critical determinant of their biological effects.

DNA Interaction: The interaction of benzimidazole compounds with DNA can occur through several modes, including intercalation and groove binding. nih.gov Intercalation involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix, a process that can disrupt DNA replication and transcription. nih.gov This stacking between adjacent DNA base pairs leads to significant π-electron overlap and can cause structural modifications, such as DNA unwinding, which in turn inhibits processes like transcription and replication. nih.gov Alternatively, these molecules can bind to the minor or major grooves of DNA. nih.govnih.govacs.org For instance, a study on a 1,4-disubstituted 1,2,3-triazole derivative of 1H-benzimidazole demonstrated binding to calf thymus DNA (CT-DNA), which was suggested to be mediated via intercalation. acs.org The spontaneity of this binding was confirmed by a negative Gibbs free energy (ΔG) value of -31.25 kJ·mol⁻¹. acs.org Some benzimidazole-1,2,3-triazole hybrids have shown selectivity for G-quadruplex DNA over duplex DNA, indicating a more targeted approach to disrupting cancer cell replication. nih.gov

Protein Interaction: Proteins are another major class of molecular targets for 2-butyl-1H-benzimidazole derivatives. Key protein targets include:

Tubulin: Benzimidazoles are well-known for their ability to bind to β-tubulin, a subunit of microtubules. nih.gov This interaction inhibits microtubule polymerization, leading to a disruption of the cytoskeleton. nih.govresearchgate.net This is a primary mechanism for their antifungal and anthelmintic properties and is also exploited for anticancer effects. nih.govresearchgate.net

Bcl-2 Family Proteins: Certain benzimidazole derivatives have been specifically designed to target anti-apoptotic proteins like Bcl-2. nih.gov By inhibiting Bcl-2, these compounds can trigger the intrinsic apoptotic pathway in cancer cells. nih.gov

Enzymes: Dihydrofolate reductase (DHFR) has been identified as a potential target for some N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, suggesting a mechanism for their antibacterial activity. acs.org

Quorum Sensing Regulators: A benzamide-benzimidazole compound has been shown to be a pharmacological inhibitor of the Pseudomonas aeruginosa quorum-sensing regulator MvfR (also known as PqsR). nih.gov

| Target Class | Specific Target | Mode of Interaction | Resulting Effect |

|---|---|---|---|

| Nucleic Acid | DNA (Duplex & G-Quadruplex) | Intercalation, Groove Binding | Inhibition of DNA replication and transcription nih.govnih.gov |

| Protein | β-Tubulin | Binding to the colchicine (B1669291) site | Inhibition of microtubule polymerization nih.govmdpi.com |

| Protein | Bcl-2 | Inhibition of anti-apoptotic function | Induction of apoptosis nih.gov |

| Protein | MvfR (PqsR) | Antagonism/Inhibition | Quorum sensing inhibition nih.gov |

| Protein | Dihydrofolate Reductase (DHFR) | Inhibition | Antibacterial activity acs.org |

Modulation of Cellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate various cellular signaling pathways. This modulation is central to their ability to induce cell cycle arrest and apoptosis.

In the context of cancer, certain benzimidazoles have been shown to influence key pathways that regulate cell survival and proliferation. For instance, treatment of glioblastoma cells with benzimidazole compounds led to cell cycle arrest at the G2/M phase through the P53/P21/cyclin B1 pathway . nih.gov Furthermore, these compounds were found to trigger pyroptosis, a form of inflammatory cell death, via the NF-κB/NLRP3/GSDMD pathway . researchgate.netnih.gov The structural similarity of the benzimidazole core to purines allows it to interact with the active sites of biopolymers, thereby influencing these signaling cascades. researchgate.net

Some derivatives have also been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key component in signaling pathways that drive cell proliferation. mdpi.com By inhibiting EGFR, these compounds can effectively halt cell cycle progression. mdpi.com

Interference with Key Biological Processes (e.g., DNA Replication, Cell Division, Metabolic Pathways)

The disruption of molecular targets and signaling pathways by this compound derivatives culminates in the interference with fundamental biological processes.

DNA Replication and Cell Division: The ability of benzimidazoles to bind DNA and disrupt microtubule formation directly impacts DNA replication and cell division. nih.gov DNA intercalation can lead to the inhibition of transcription and replication machinery. nih.gov The disruption of microtubule dynamics prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. nih.gov This interference leads to an arrest of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govnih.gov Studies have demonstrated that hyper-initiation of DNA replication can lead to cell death in bacteria, suggesting that targeting this process is a viable antimicrobial strategy. biorxiv.orgbiorxiv.org

Metabolic Pathways: By targeting enzymes like dihydrofolate reductase (DHFR), benzimidazole derivatives can interfere with essential metabolic pathways. acs.org DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and some amino acids. acs.org Inhibition of this enzyme disrupts nucleotide synthesis, thereby halting DNA replication and cell growth, which is a key mechanism of their antibacterial action. acs.org

Apoptosis Induction Mechanisms (Mitochondrial Membrane Potential, Caspase Activation)

A significant mechanism of the anticancer activity of benzimidazole derivatives is the induction of apoptosis, or programmed cell death. These compounds can trigger apoptosis through both intrinsic and extrinsic pathways.

The intrinsic, or mitochondrial, pathway is a common mechanism. Some benzimidazole derivatives can induce a decrease in the mitochondrial membrane potential. acs.org This disruption of the mitochondrial membrane is a key initiating event in the apoptotic cascade. It leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

This release, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. For example, some benzimidazole compounds have been shown to trigger mitochondria-dependent apoptosis in glioblastoma cells. researchgate.netnih.gov Furthermore, other derivatives have been shown to significantly increase the percentage of apoptotic cells by targeting and reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is often preceded by cell cycle arrest, indicating a coordinated cellular response to the drug-induced damage. nih.govmdpi.com

| Compound Type | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Benzimidazole-1,2,3-triazole hybrid | Not specified | Induces G2/M phase arrest and apoptosis | Selective interaction with G-quadruplex DNA nih.gov |

| Novel benzimidazole derivatives | T98G, PC3, MCF-7, H69AR | Increased percentage of apoptotic cells | Reduction of Bcl-2 mRNA and protein levels nih.gov |

| Benzimidazole-based oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Suppressed cell cycle progression, induced apoptosis | Inhibition of EGFR kinase mdpi.com |

| Benzimidazole compounds (general) | U87, U251 (Glioblastoma) | Induced mitochondria-dependent apoptosis | Concurrent with pyroptosis induction nih.gov |

Quorum Sensing Inhibition (e.g., Pseudomonas aeruginosa pqs system)

Beyond their effects on eukaryotic cells, benzimidazole derivatives have been identified as potent inhibitors of bacterial communication, a process known as quorum sensing (QS). nih.gov QS allows bacteria to coordinate gene expression based on population density, and it plays a critical role in virulence and biofilm formation in pathogens like Pseudomonas aeruginosa. frontiersin.orgmdpi.compsu.edu

P. aeruginosa possesses multiple QS systems, including the pqs system, which is regulated by the transcriptional regulator PqsR (also known as MvfR). frontiersin.orgnih.gov This system controls the production of virulence factors and is crucial for biofilm development. nih.gov Research has shown that a benzamide-benzimidazole compound can act as a pharmacological inhibitor of MvfR. nih.gov By inhibiting this key regulator, the compound effectively interferes with the pqs signaling pathway. This inhibition disrupts biofilm formation and, importantly, can potentiate the sensitivity of the biofilm to antibiotics. nih.gov This anti-virulence strategy, which disarms the pathogen rather than killing it directly, is a promising approach to combat antibiotic resistance. nih.gov

Tubulin Binding and Microtubule Dynamics Disruption

One of the most extensively studied mechanisms of action for benzimidazole derivatives is their interaction with tubulin, the protein building block of microtubules. nih.gov Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Benzimidazole compounds, such as nocodazole, act as microtubule-destabilizing agents. nih.gov They typically bind to the colchicine-binding site on β-tubulin. mdpi.com This binding inhibits the polymerization of tubulin dimers into microtubules. nih.govresearchgate.net The prevention of microtubule assembly disrupts the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division. This leads to an arrest of cells in the G2/M phase of the cell cycle. nih.gov

While many benzimidazoles are microtubule destabilizers, some newer derivatives have surprisingly been found to act as microtubule-stabilizing agents, similar to paclitaxel. nih.gov Regardless of the specific outcome (destabilization or stabilization), the disruption of normal microtubule dynamics is a potent mechanism for the antiproliferative and cytotoxic effects of these compounds. researchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design Based on 2 Butyl 1h Benzimidazole Scaffold

Impact of Substituents at the C2 Position on Biological Activity

The C2 position of the benzimidazole (B57391) ring is a critical site for substitution, and modifications at this position profoundly impact the compound's biological profile. nih.govacs.orgnih.gov The butyl group in 2-butyl-1H-benzimidazole itself is a key determinant of its baseline activity, but further modifications can fine-tune its interaction with biological targets.

Research has shown that the C2 substituent directly influences the molecule's binding affinity and efficacy. For instance, attaching specific moieties to the C2 position can enhance binding to viral enzymes like polymerases or proteases. rroij.com In the context of anti-inflammatory activity, substituting the C2 position with anacardic acid has been found to lead to the inhibition of cyclooxygenase-2 (COX-2). nih.govresearchgate.net Conversely, for other targets, such as Lck kinase, any substitution at the C2 position has been reported to be unfavorable for inhibitory activity. nih.gov

The nature of the C2 substituent, whether it is an electron-donating or electron-withdrawing group, can also play a significant role. Electron-donating groups at this position have been suggested to enhance interactions with viral enzymes, thereby improving inhibitory effects. rroij.com Comparative studies have revealed that a 2-phenyl substituent can confer a higher binding affinity for receptors like COX, LOX, and estrogen receptors compared to a 2-methyl group. researchgate.net

| C2 Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Anacardic acid | Anti-inflammatory (COX-2) | Inhibits COX-2 enzyme | nih.govresearchgate.net |

| Phenyl group | COX, LOX, Estrogen Receptors | Higher binding affinity compared to 2-methyl | researchgate.net |

| Methyl linker to isobutyl group | Cannabinoid Receptors | Essential for potent agonistic activity | nih.gov |

| Various substituents | Lck Kinase | Unfavorable for inhibition | nih.gov |

| Electron-donating groups | Viral Enzymes | Enhanced interactions and inhibitory activity | rroij.com |

Influence of N1-Alkylation and Other N-Substitutions on Efficacy and Selectivity

The N1 position of the benzimidazole ring offers another strategic site for modification that significantly affects the molecule's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netsemanticscholar.org N1-alkylation, including the introduction of a butyl group, is a common strategy to modulate biological activity. nih.govresearchgate.net

Studies have demonstrated that N1-substitutions can positively influence the chemotherapeutic efficacy of benzimidazole derivatives. acs.orgnih.gov For example, the introduction of straight-chain alkyl groups at the N1 position has been shown to yield better antiproliferative activity compared to the unsubstituted parent compounds. nih.gov The length and nature of the alkyl chain are critical; specific N-alkyl groups such as phenyl, methyl, and hydroxymethyl (CH2OH) have been found to impart bactericidal activity to certain benzimidazole scaffolds. researchgate.net

In the realm of anti-inflammatory agents, a tertiary butyl group at the N1 position has been linked to potent cannabinoid receptor antagonism. nih.gov Furthermore, research on N-substituted benzimidazole carboxamides revealed that an N-isobutyl side chain resulted in strong cytotoxic activity against specific human cancer cell lines. nih.gov Theoretical studies on N-butyl-1H-benzimidazole have shown that the butyl substituent does not significantly alter the electronic structure of the core benzimidazole ring system, suggesting its effects are more related to properties like solubility, membrane permeability, and interaction with the target's binding site. nih.govresearchgate.net

| N1 Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Straight-chain alkyl groups | Antiproliferative | Enhanced activity over unsubstituted compounds | nih.gov |

| Tertiary butyl group | Cannabinoid Receptors | Potent antagonism | nih.gov |

| Isobutyl group | Antiproliferative (HCT116 & H460 cells) | Strong cytotoxic activity | nih.gov |

| Phenyl, Methyl, CH2OH | Antibacterial | Conferred bactericidal effects | researchgate.net |

Steric and Electronic Effects on Biological Activity

The biological activity of this compound derivatives is governed by a delicate interplay of steric and electronic factors. The size, shape, and electron distribution of the substituents determine how the molecule fits into and interacts with its biological target. nih.govijddd.com

Steric hindrance can be a determining factor for activity. For instance, in the development of anti-inflammatory agents, it was observed that 2- or 3-halogenated aniline (B41778) substituents were conducive to activity, an effect potentially attributable to steric factors. nih.gov

Lipophilicity and Membrane Permeation Effects on Bioactivity